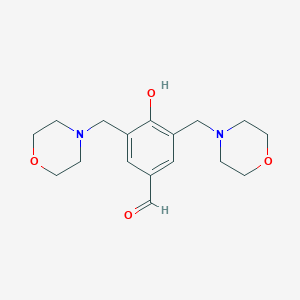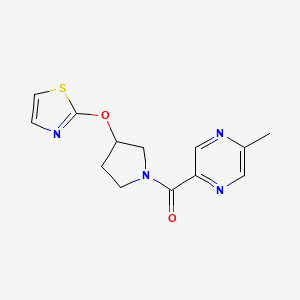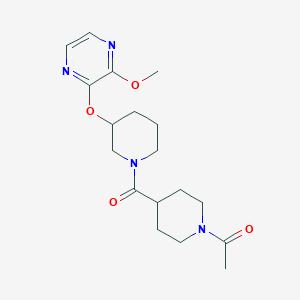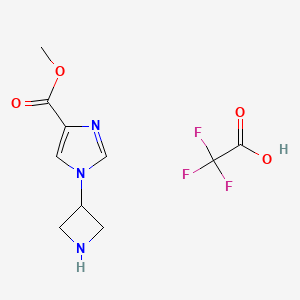
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C18H26N2O4 . It is also known by its synonym, Ethanone, 1-[4-hydroxy-3,5-bis(4-morpholinylmethyl)phenyl]- .
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves a reaction in 1,4-dioxane at 120°C for 0.5 hours . The reaction mixture is irradiated under microwave conditions, promoting green chemistry and regioselective reaction . The starting materials include 4-hydroxyacetophenone and formaldehyde, and the corresponding secondary amine (morpholine) is added using the same ratio of formaldehyde . After the reaction, the mixture is concentrated under reduced pressure and purified using column chromatography .Chemical Reactions Analysis
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves a reaction with 4-hydroxyacetophenone and formaldehyde in the presence of morpholine . The reaction is carried out in 1,4-dioxane at 120°C under microwave irradiation . The progress of the reaction is monitored using thin-layer chromatography (TLC) .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiproliferative Activities 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde and its derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of novel Schiff bases. These bases have demonstrated significant antimalarial properties against the P. falciparum K14 strain, showcasing moderate to excellent activities. Additionally, they exhibit potent antiproliferative activities against U937 leukemia-derived cell lines, suggesting their utility in cancer research. Importantly, these compounds display low cytotoxicity against normal fibroblast cells, indicating a favorable therapeutic index for potential drug development (Jarrahpour et al., 2015).
Synthetic Chemistry and Material Science This compound is also instrumental in synthetic chemistry, contributing to the synthesis of complex molecules and materials. For instance, it is involved in reactions yielding N-benzyl-β-hydroxyphenethylamines, which are precursors to 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds are of interest in the development of new materials and potentially pharmacologically active molecules (Moshkin & Sosnovskikh, 2013).
Organic Synthesis and Catalysis Furthermore, this compound finds application in the field of organic synthesis and catalysis. It has been utilized in the synthesis of chiral hydroxyl phospholanes from D-mannitol, which are then used in asymmetric catalytic reactions. These reactions are crucial for producing enantioselective compounds that can have varied applications in pharmaceuticals and agrochemicals (Li et al., 2000).
Analytical Chemistry In analytical chemistry, derivatives of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde are used as reagents for detecting and quantifying metal ions. These compounds form strongly colored chelates with divalent metal ions in slightly basic media, which can be extracted into organic solvents for analysis. This application highlights the compound's role in the development of new analytical methods (Otomo & Kodama, 1973).
Fluorescent Materials The compound and its derivatives have been investigated for their potential in creating fluorescent materials. For example, they have been incorporated into Schiff-base molecules for pH sensing, showcasing the ability to change fluorescence intensity and color based on pH levels. Such materials are valuable in sensor technologies and bioimaging applications (Halder et al., 2018).
Eigenschaften
IUPAC Name |
4-hydroxy-3,5-bis(morpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-13-14-9-15(11-18-1-5-22-6-2-18)17(21)16(10-14)12-19-3-7-23-8-4-19/h9-10,13,21H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKAOYTRGOGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2O)CN3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)


![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)
![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)